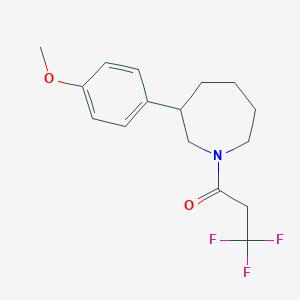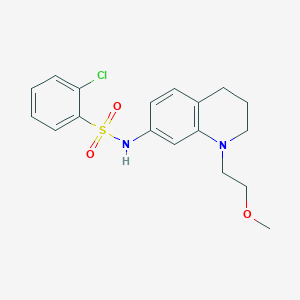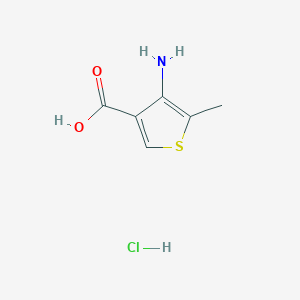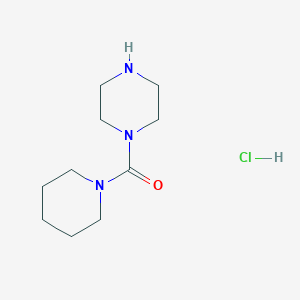
3,3,3-Trifluoro-1-(3-(4-methoxyphenyl)azepan-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,3,3-Trifluoro-1-(3-(4-methoxyphenyl)azepan-1-yl)propan-1-one” is a chemical compound with the molecular formula C16H20F3NO2 . It has a molecular weight of 218.18 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20F3NO2/c1-22-14-7-5-12(6-8-14)13-4-2-3-9-20(11-13)15(21)10-16(17,18)19/h5-8,13H,2-4,9-11H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 41-42 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Nucleophilic Substitution and Elimination Reactions
Research indicates that 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives are involved in nucleophilic substitution and elimination reactions, highlighting the complex reaction mechanisms and product yields in aqueous solutions. Such studies provide a foundational understanding of the reactivity of tertiary carbocations and their derivatives in mixed solvents, which could inform the design of novel compounds with improved stability and reactivity for various applications, including drug development and synthetic chemistry (Toteva & Richard, 1996).
Stereocontrolled Access to Epoxy Compounds
The kinetic resolution of 1,1,1-trifluoro-3-(phenylthio)propan-2-ol via lipase-mediated processes underscores the potential for enantioselective synthesis of trifluoro-epoxy compounds. Such compounds have significant potential in the synthesis of pharmaceuticals and agrochemicals, offering pathways to stereochemically complex structures with high enantiomeric purity (Shimizu, Sugiyama, & Fujisawa*, 1996).
Synthesis of Radioligands for Imaging Applications
The synthesis and evaluation of compounds like (S,S)-CFMME and (R)-OHDMI as potent inhibitors of norepinephrine reuptake highlight their potential as radioligands for imaging norepinephrine transporters with PET. Such research is crucial for the development of diagnostic tools in neurology and psychiatry, providing insights into the function of neurotransmitter systems and aiding in the diagnosis of neurological disorders (Schou et al., 2006).
Adhesive Polymers and Dental Applications
Research into the synthesis of 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate for adhesive polymers demonstrates potential applications in dentistry. The improved hydrolytic stability and non-cytotoxic nature of these monomers could enhance the performance and safety of dental adhesives, contributing to advancements in dental materials science (Moszner et al., 2006).
Antimicrobial Activity
The synthesis of novel compounds with antimicrobial properties, such as 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, showcases the ongoing search for new antimicrobial agents. This research is pivotal in addressing the global challenge of antibiotic resistance, offering new avenues for the development of effective antimicrobial therapies (Nagamani et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-1-[3-(4-methoxyphenyl)azepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2/c1-22-14-7-5-12(6-8-14)13-4-2-3-9-20(11-13)15(21)10-16(17,18)19/h5-8,13H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWXMAGJHBXYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-1-[3-(4-methoxyphenyl)azepan-1-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2467931.png)

![2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2467934.png)
![N-(4-butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2467938.png)


![2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B2467945.png)
![5-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2467947.png)


![4-Bromo-2-{[(2,3-dimethyl-6-quinoxalinyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2467950.png)
![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2467951.png)

![2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2467953.png)